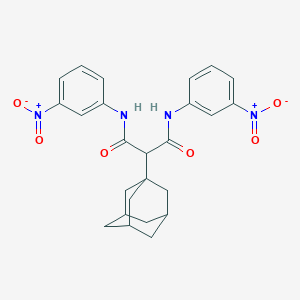
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide, also known as ADNTBMA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the family of malonamide derivatives and has been found to exhibit interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of 2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including multidrug-resistant strains. Additionally, it has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the mechanisms of action of antimicrobial agents. Additionally, its anti-inflammatory and anticancer properties make it a useful compound for studying the mechanisms of inflammatory diseases and cancer. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Moreover, the potential use of this compound in combination with other antimicrobial, anti-inflammatory, or anticancer agents should be explored to determine if it can enhance their efficacy. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its broad-spectrum antimicrobial activity, anti-inflammatory properties, and anticancer effects make it a useful compound for studying the mechanisms of action of antimicrobial agents, inflammatory diseases, and cancer. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and potential applications in the treatment of various diseases.
Synthesemethoden
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide can be synthesized using a three-step process. The first step involves the reaction of 1-adamantylamine with 3-nitrobenzoyl chloride to form 2-(1-adamantyl)-N-(3-nitrobenzoyl)adamantane-1-carboxamide. The second step involves the reaction of this intermediate product with malonic acid in the presence of triethylamine to form 2-(1-adamantyl)-N-(3-nitrobenzoyl)malonamide. The final step involves the reduction of the nitro group using palladium on carbon to obtain the desired product, this compound.
Eigenschaften
Molekularformel |
C25H26N4O6 |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N,N//'-bis(3-nitrophenyl)propanediamide |
InChI |
InChI=1S/C25H26N4O6/c30-23(26-18-3-1-5-20(10-18)28(32)33)22(24(31)27-19-4-2-6-21(11-19)29(34)35)25-12-15-7-16(13-25)9-17(8-15)14-25/h1-6,10-11,15-17,22H,7-9,12-14H2,(H,26,30)(H,27,31) |
InChI-Schlüssel |
JIPDNWMDCJXFOI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)



![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)






